
H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH
Overview
Description
The compound “H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH” is a peptide composed of a sequence of amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing sulfur-containing amino acids like cysteine can undergo oxidation to form disulfide bonds.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or iodine (I₂) can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis often involves the use of specific enzymes and primers.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemical Applications
Building Blocks for Synthesis
- Peptides like H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH are often used as building blocks in organic synthesis. They can be utilized to create more complex molecules, which are essential in drug discovery and development.
Probes for Protein Interactions
- This peptide can serve as a probe to study protein-protein interactions, aiding researchers in understanding cellular processes and signaling pathways. Such studies are crucial for elucidating the mechanisms of diseases at the molecular level .
Biological Applications
Bioactive Properties
- The peptide has shown potential as a bioactive compound derived from food proteins. Bioactive peptides are known for their health benefits, including antioxidant, anti-inflammatory, and immunomodulatory effects .
Therapeutic Potential
- This compound may have therapeutic applications in treating conditions such as cancer and diabetes. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies .
Medical Applications
Peptide-Based Therapies
- Research indicates that peptides similar to this compound can be developed into therapeutic agents. For instance, modifications of such peptides have been explored for their analgesic properties and potential use in pain management therapies .
Nutraceuticals
- The peptide's bioactive characteristics make it suitable for incorporation into functional foods and nutraceuticals. These products leverage the health benefits of bioactive peptides to promote wellness and prevent diseases .
Industrial Applications
Biomaterials Development
- In the field of materials science, this peptide can be used to develop biomaterials that mimic natural tissues. Such materials are essential for applications in regenerative medicine and tissue engineering.
Nanotechnology
- The unique properties of peptides allow them to be utilized in nanotechnology applications, including drug delivery systems where they can enhance the targeting and efficacy of therapeutic agents .
Case Studies
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. They can interact with molecular targets such as receptors, enzymes, and ion channels. The pathways involved may include:
Receptor Binding: Peptides can bind to cell surface receptors, triggering intracellular signaling cascades.
Enzyme Inhibition: Some peptides act as inhibitors of specific enzymes, modulating their activity.
Ion Channel Modulation: Peptides can influence the function of ion channels, affecting cellular excitability.
Comparison with Similar Compounds
Peptides are similar to proteins but are shorter in length. Compared to other peptides, “H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH” may have unique properties due to its specific amino acid sequence. Similar compounds include:
Other Peptides: Peptides with different sequences but similar lengths.
Proteins: Larger molecules composed of one or more long chains of amino acids.
Peptidomimetics: Synthetic molecules that mimic the structure and function of peptides.
Biological Activity
H-Val-Tyr-Pro-Asn-Gly-Ala-Glu-Asp-Glu-Ser-Ala-Glu-Ala-Phe-Pro-Leu-Glu-Phe-OH is a peptide composed of a sequence of nineteen amino acids. This compound is notable for its potential biological activities, which can be explored through various mechanisms, including its effects on cellular processes, therapeutic applications, and interactions with biological systems.
Chemical Structure and Properties
The peptide consists of the following amino acids:
- Valine (Val)
- Tyrosine (Tyr)
- Proline (Pro)
- Asparagine (Asn)
- Glycine (Gly)
- Alanine (Ala)
- Glutamic Acid (Glu)
- Aspartic Acid (Asp)
- Serine (Ser)
- Phenylalanine (Phe)
- Leucine (Leu)
The molecular formula for this peptide is , with a molecular weight of approximately 1985.1 g/mol .
1. Antimicrobial Activity
Peptides similar to this compound have been shown to exhibit antimicrobial properties. Research indicates that peptides can disrupt microbial membranes, leading to cell lysis. For instance, studies have demonstrated that peptides with hydrophobic residues can enhance their ability to penetrate bacterial membranes, thus increasing their antimicrobial efficacy .
2. Antioxidant Properties
Peptides derived from various sources have displayed significant antioxidant activities, which can protect cells from oxidative stress. The presence of specific amino acids, such as tyrosine and proline, is often correlated with enhanced antioxidant capacity. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role .
3. Antihypertensive Effects
Peptides like this compound may exhibit antihypertensive effects through the inhibition of angiotensin-converting enzyme (ACE). Studies have shown that specific sequences within peptides can enhance their ACE-inhibitory activity, making them potential candidates for managing hypertension .
The mechanism of action for this peptide is likely multifaceted:
- Receptor Binding : Many peptides exert their effects by binding to specific receptors on cell membranes, influencing signaling pathways.
- Cellular Uptake : The structure of the peptide may facilitate its uptake into cells, where it can exert intracellular effects.
- Modulation of Enzymatic Activity : The peptide may inhibit or activate specific enzymes involved in metabolic pathways.
Case Study: Anticancer Activity
A study investigated the anticancer potential of peptides similar to this compound. The results indicated that certain peptide sequences could induce apoptosis in cancer cell lines while sparing normal cells. This selective toxicity suggests a promising avenue for cancer therapeutics .
Table 1: Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Antimicrobial | Disruption of microbial membranes | |
Antioxidant | Scavenging free radicals | |
Antihypertensive | Inhibition of ACE | |
Anticancer | Induction of apoptosis in cancer cells |
Future Directions in Research
The exploration of this compound's biological activities remains a promising field. Future research could focus on:
- In Vivo Studies : To determine the efficacy and safety of this peptide in living organisms.
- Mechanistic Studies : To elucidate the precise pathways through which this peptide exerts its effects.
- Therapeutic Applications : Investigating potential uses in treating conditions like hypertension, cancer, and infections.
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]acetyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H125N19O32/c1-44(2)36-57(82(132)99-55(28-32-70(118)119)80(130)106-62(90(140)141)39-50-18-12-9-13-19-50)102-85(135)64-20-14-34-108(64)88(138)60(37-49-16-10-8-11-17-49)104-76(126)48(7)95-78(128)53(26-30-68(114)115)97-75(125)47(6)96-84(134)63(43-110)107-81(131)56(29-33-71(120)121)100-83(133)59(41-72(122)123)101-79(129)54(27-31-69(116)117)98-74(124)46(5)94-67(113)42-93-77(127)58(40-66(91)112)103-86(136)65-21-15-35-109(65)89(139)61(105-87(137)73(92)45(3)4)38-51-22-24-52(111)25-23-51/h8-13,16-19,22-25,44-48,53-65,73,110-111H,14-15,20-21,26-43,92H2,1-7H3,(H2,91,112)(H,93,127)(H,94,113)(H,95,128)(H,96,134)(H,97,125)(H,98,124)(H,99,132)(H,100,133)(H,101,129)(H,102,135)(H,103,136)(H,104,126)(H,105,137)(H,106,130)(H,107,131)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,122,123)(H,140,141)/t46-,47-,48-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,73-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYTZTMGIJDKGF-SYGRCPSDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H125N19O32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1985.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of synthesizing this specific octadecapeptide fragment of human corticotropin?
A1: The research aimed to synthesize and characterize peptides corresponding to specific fragments of both porcine and human corticotropin. These synthetic peptides, like the human octadecapeptide in question, serve as valuable tools for studying the structure-activity relationships of corticotropin. By comparing the synthetic fragment to the naturally occurring fragment (isolated from a tryptic hydrolysate of natural αp-ACTH) [], researchers can gain insights into the biological activity and function of specific regions within the full corticotropin molecule. This knowledge contributes to a deeper understanding of corticotropin's role in the body and can aid in developing potential therapeutic applications.
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